molecular formula C14H16O7 B1264928 Dehypoxanthine futalosine

Dehypoxanthine futalosine

Cat. No. B1264928
M. Wt: 296.27 g/mol
InChI Key: XWPBBHHZDYSYMS-ZXRVKKJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehypoxanthine futalosine is an analogue of futalosine lacking the hypoxanthine moiety. It derives from a futalosine. It is a conjugate acid of a dehypoxanthine futalosinate.

Scientific Research Applications

Synthesis and Biosynthetic Pathway Research

  • Dehypoxanthine futalosine (DHFL) is significant in the study of menaquinones' biosynthesis in microorganisms. The synthesis of cyclic DHFL, a biosynthetic intermediate in the futalosine pathway, has been accomplished, providing insights into menaquinone biosynthesis in bacteria (Yajima et al., 2011).
  • The in vitro reconstitution of the radical S-adenosylmethionine enzyme MqnC, which converts DHFL to cyclic DHFL in the futalosine pathway, has been described. This research sheds light on the role of MqnC in menaquinone biosynthesis (Cooper et al., 2013).

Menaquinone Biosynthesis

  • MqnD, an enzyme in the futalosine pathway, catalyzes the conversion of cyclic DHFL to 5,8-dihydroxy-2-naphthoic acid, a key step in menaquinone biosynthesis. This study contributes to understanding the mechanisms involved in this biosynthetic pathway (Manion-Sommerhalter et al., 2021).
  • Research has identified an alternative menaquinone biosynthetic pathway, the futalosine pathway, which includes DHFL as a biosynthetic intermediate. This pathway is found in various bacteria and is distinct from the known menaquinone biosynthesis routes (Hiratsuka et al., 2009).

Novel Enzymology and Drug Development

  • The futalosine pathway, involving DHFL, has led to the discovery of new enzymatic reactions in menaquinone biosynthesis. This pathway may pave the way for developing new antibiotics, as it is absent in humans (Joshi et al., 2018).

Synthesis of Futalosine

  • The synthesis of futalosine, a precursor to DHFL in the futalosine pathway, has been reported. This synthesis is essential for further studies on menaquinone biosynthesis in pathogenic bacteria (Li & Tanner, 2010).

properties

Product Name

Dehypoxanthine futalosine

Molecular Formula

C14H16O7

Molecular Weight

296.27 g/mol

IUPAC Name

3-[3-[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]propanoyl]benzoic acid

InChI

InChI=1S/C14H16O7/c15-9(7-2-1-3-8(6-7)13(18)19)4-5-10-11(16)12(17)14(20)21-10/h1-3,6,10-12,14,16-17,20H,4-5H2,(H,18,19)/t10-,11-,12-,14?/m1/s1

InChI Key

XWPBBHHZDYSYMS-ZXRVKKJVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H](C(O2)O)O)O

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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